2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE
Overview
Description
2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE is a complex organic compound that features an indole core, a bromine atom, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzodioxin Moiety: The benzodioxin moiety is synthesized separately and then coupled with the indole derivative through a condensation reaction.
Final Coupling: The final step involves coupling the brominated indole derivative with the benzodioxin moiety under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: Used as a probe to study various biological pathways and interactions.
Pharmacology: Investigated for its potential therapeutic effects and mechanisms of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to various biological targets, influencing pathways related to cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both bromine and chlorophenyl groups, along with the benzodioxin moiety, differentiates it from other indole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[5-bromo-1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrClN2O4/c26-16-3-7-21-19(11-16)20(14-29(21)13-15-1-4-17(27)5-2-15)24(30)25(31)28-18-6-8-22-23(12-18)33-10-9-32-22/h1-8,11-12,14H,9-10,13H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJTJQUWUKFIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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